molecular formula C11H16N4O B2402302 N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2224505-67-1

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2402302
CAS No.: 2224505-67-1
M. Wt: 220.276
InChI Key: WCONYLBJNKDVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of Pyrazole and Pyrrolidine Rings: The pyrazole and pyrrolidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Propenamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole ring but different functional groups.

    N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine: Another compound with a pyrazole and pyrrolidine ring but with additional aromatic rings.

Uniqueness

N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-11(16)13-9-4-5-15(7-9)10-6-12-14(2)8-10/h3,6,8-9H,1,4-5,7H2,2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCONYLBJNKDVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.